4-(6-Iodoquinazolin-4-yl)morpholine

Overview

Description

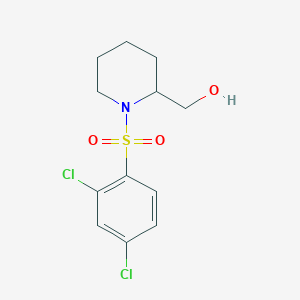

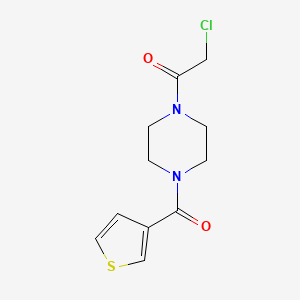

“4-(6-Iodoquinazolin-4-yl)morpholine” is a derivative of quinazoline, a class of organic compounds that are widely studied due to their potential biological activities . Quinazolines are heterocyclic compounds that consist of two fused rings, a benzene ring and a pyrimidine ring .

Synthesis Analysis

The synthesis of quinazoline derivatives, including “this compound”, often involves the use of amino alcohols, aziridines, epoxides, and related compounds . For instance, amination of 2-aryl-6-bromo-4-chloro-8-iodoquinazolines with 2-aminoethanol, followed by acid-promoted cyclodehydration, can yield novel 5-aryl-9-bromo-7-iodo-2,3-dihydro-2H-imidazo[1,2-c]quinazolines .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of the quinazoline moiety and the morpholine ring. The average mass of a similar compound, 6-iodoquinazolin-4-ol, is reported to be 272.043 Da .Chemical Reactions Analysis

Quinazoline derivatives, including “this compound”, can undergo various chemical reactions. For example, an electrochemical reaction between quinoline N-oxides and morpholine has been developed, generating products of 4-aminoquinoline N-oxides .Scientific Research Applications

Chemical and Pharmacological Interest of Morpholine Derivatives

Morpholine derivatives, including compounds like 4-(6-Iodoquinazolin-4-yl)morpholine, have attracted significant attention due to their wide range of pharmacological activities. Morpholine, a six-membered aromatic heterocycle with nitrogen and oxygen atoms, forms the core of various compounds developed for diverse pharmacological activities. This review discusses the broad spectrum of pharmacological profiles of morpholine derivatives, highlighting their importance in medicinal chemistry and potential for drug development. The versatility of morpholine and pyran analogues in creating pharmacophoric activities underscores their significance in the design of novel therapeutic agents (Asif & Imran, 2019).

Antioxidant Activity and Analytical Methods

The study of antioxidants, including morpholine derivatives, is crucial across various fields such as food engineering, medicine, and pharmacy. A comprehensive review of analytical methods used to determine the antioxidant activity of compounds showcases the importance of morpholine derivatives in understanding and assessing their biological effects. This review presents critical insights into tests like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others, emphasizing the role of morpholine derivatives in antioxidant analysis and their potential therapeutic applications (Munteanu & Apetrei, 2021).

Gene Function Inhibition and Morpholino Oligos

Morpholino oligos, pivotal in inhibiting gene function in embryos across various model organisms, highlight another aspect of morpholine derivatives' application. This review surveys the application of morpholino oligos, including this compound analogues, in gene function studies, demonstrating their utility in rapid and simple methods to study gene function. With careful controls, morpholinos provide a valuable tool in genetic research, underscoring the versatility of morpholine derivatives in scientific research (Heasman, 2002).

Synthetic Preview and Pharmaceutical Applications

The synthesis and pharmaceutical applications of piperazine and morpholine analogues, including compounds akin to this compound, are crucial for developing new medicinal chemistry methods. This review summarizes the in vitro and in vivo investigations of piperazine and morpholine nuclei, showing a broad spectrum of pharmaceutical applications. The current tendencies in synthesis and the revelation of potent pharmacophoric activities of these analogues highlight the importance of such derivatives in the pharmaceutical landscape (Al-Ghorbani Mohammed et al., 2015).

Future Directions

Quinazoline derivatives, including “4-(6-Iodoquinazolin-4-yl)morpholine”, continue to attract attention in synthesis due to their potential applications in pharmaceuticals and materials . Future research may focus on further exploring the biological activities of these compounds and developing more efficient synthesis methods .

Mechanism of Action

Target of Action

4-(6-Iodoquinazolin-4-yl)morpholine is a chemical compound that belongs to the quinazoline family. Quinazolines are a large class of active chemical compounds exhibiting a broad spectrum of biological activities . The primary targets of quinazoline derivatives are often associated with their diverse pharmacological activities such as anticancer, anticonvulsant, anti-inflammatory, anti-microbial, antimalarial, anti-HIV, antioxidant, antifungal, antibacterial, anti-mutagenic, anti-depressant, anti-leishmanial, anti-leukemic activities .

Mode of Action

For instance, some quinazoline derivatives have been found to possess antimicrobial activity, which is believed to be due to the presence of a proper side chain bearing a sulphur group .

Biochemical Pathways

For example, some quinazoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .

Result of Action

For example, some quinazoline derivatives have been found to have antimicrobial activity against a variety of gram-negative and gram-positive bacteria, as well as pathogenic fungi .

properties

IUPAC Name |

4-(6-iodoquinazolin-4-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12IN3O/c13-9-1-2-11-10(7-9)12(15-8-14-11)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHKGTSDFCNSQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC3=C2C=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3087795.png)